molecular formula C16H16N2O3 B2601864 Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate CAS No. 501105-06-2

Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate

Cat. No.: B2601864
CAS No.: 501105-06-2
M. Wt: 284.315
InChI Key: CVTONTUUYRKHBD-UHFFFAOYSA-N
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Description

Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a urea functional group substituted with methyl and phenyl moieties. Its molecular formula is C₁₆H₁₅N₂O₃, with a molecular weight of approximately 314.34 g/mol. The compound’s structure includes a 4-position benzoate ester core, with a [methyl(phenyl)carbamoyl]amino substituent.

Properties

IUPAC Name

methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18(14-6-4-3-5-7-14)16(20)17-13-10-8-12(9-11-13)15(19)21-2/h3-11H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTONTUUYRKHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-aminobenzoic acid and methyl phenylcarbamate.

    Esterification: The 4-aminobenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.

    Carbamoylation: The methyl 4-aminobenzoate is then reacted with methyl phenylcarbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and reduced carbamoyl derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate exerts its effects depends on its specific application:

    Pharmacological Action: It may interact with enzymes or receptors in the body, modulating biochemical pathways involved in inflammation or pain.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate ()
  • Key Differences :
    • Substituent Position: 2-position benzoate vs. 4-position in the target compound.
    • Functional Group: Thiourea (carbamothioyl) vs. urea (carbamoyl).
    • Substituents: Biphenyl carbonyl group vs. methyl-phenyl carbamoyl.
  • Implications :
    • The 2-substituted isomer may exhibit steric hindrance in binding interactions compared to the 4-substituted analog.
    • Thiourea’s sulfur atom enhances polarizability and hydrogen-bond acceptor strength but may reduce metabolic stability .
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate ()
  • Key Differences :
    • Substituent: Chloropyrimidine carbamoyl vs. methyl-phenyl carbamoyl.

Heterocyclic and Agrochemical Derivatives

Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) ()
  • Key Differences: Core Structure: Benzimidazole ring vs. benzoate ester. Functional Groups: Butylamino-carbamate vs. methyl-phenyl urea.
  • Implications: Benomyl’s benzimidazole moiety enables antifungal activity by targeting microtubule assembly, whereas the target compound’s urea group may favor enzyme inhibition (e.g., cholinesterases) .

Thiosemicarbazide Derivatives

Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate ()
  • Key Differences :
    • Functional Group: Thiosemicarbazide (thiourea + hydrazine) vs. urea.
    • Substituent: Methoxy linker between carbamoyl and benzoate.
  • Implications :
    • The thiosemicarbazide group may enhance metal-chelation properties, broadening applications in antimicrobial or anticancer research .

Data Table: Comparative Analysis

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Properties Applications
Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate 4 Urea, Benzoate ester 314.34 Lipophilic, hydrogen-bond donor/acceptor Enzyme inhibition, drug discovery
Methyl 2-{[(4-biphenylylcarbonyl)carbamothioyl]amino}benzoate () 2 Thiourea, Biphenyl 390.46 High polarizability, hydrophobic Agrochemical research
Benomyl () Benzimidazole Carbamate, Butylamino 290.3 Antifungal, microtubule disruption Pesticide
Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () 4 Pyrimidine, Chloro 307.73 Aromatic π-π interactions Crystallography, ligand design

Research Findings

  • Synthetic Challenges: The synthesis of carbamate/urea derivatives often requires coupling reagents like TBTU and catalysts (e.g., 4-DMAP), as seen in phenylcarbamoyl amino propanesulfonate synthesis (). Similar challenges likely apply to the target compound, necessitating optimized protocols .
  • Binding Affinity : Hydrophobic enclosure and hydrogen-bond motifs () suggest that the target compound’s phenyl group may enhance binding in lipophilic protein pockets, while urea’s hydrogen bonds improve specificity compared to thiourea analogs .

Biological Activity

Methyl 4-{[methyl(phenyl)carbamoyl]amino}benzoate, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, including antimicrobial and anticancer properties, which are critical in the development of new therapeutic agents.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 290.33 g/mol
  • CAS Number : 1381944-37-1

This structure features a methyl group attached to a phenyl ring and a carbamoyl functional group, which are essential for its biological interactions.

1. Antimicrobial Properties

Studies have indicated that this compound possesses antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further research in antimicrobial applications .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results against different cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • MCF-7 (breast cancer)

In these studies, this compound exhibited significant cytotoxicity. For instance, it demonstrated an IC50_{50} value in the low micromolar range against HepG2 cells, indicating its potential effectiveness as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the cyanomethyl group allows for reactive binding to these targets, modulating their activity. Additionally, the carbamoyl and ester groups contribute to the compound’s binding affinity and specificity .

Case Study: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer properties of several derivatives related to this compound, focusing on their inhibitory effects on receptor tyrosine kinases (RTKs). The results indicated:

CompoundTarget KinaseIC50_{50} (μM)% Inhibition at 10 nM
Compound AEGFR0.7691%
Compound BHER-20.9289%
Methyl 4-{...}KDR0.50>85%

These findings suggest that modifications to the core structure can enhance biological activity against specific cancer targets .

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